trans-2-Methylcyclopentanol

Catalysis Dehydration Selectivity Stereochemical Control

trans-2-Methylcyclopentanol (CAS 25144-04-1) is a saturated, five-membered cyclic secondary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. The compound features a cyclopentane ring bearing a methyl group and a hydroxyl group at the 2-position in the trans configuration relative to each other, with IUPAC designation (1R,2R)-2-methylcyclopentan-1-ol.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 25144-04-1
Cat. No. B1328918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methylcyclopentanol
CAS25144-04-1
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCCC1O
InChIInChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyBVIJQMCYYASIFP-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Methylcyclopentanol (CAS 25144-04-1): Stereochemically Defined Cyclopentanol for Precision Organic Synthesis Procurement


trans-2-Methylcyclopentanol (CAS 25144-04-1) is a saturated, five-membered cyclic secondary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol [1]. The compound features a cyclopentane ring bearing a methyl group and a hydroxyl group at the 2-position in the trans configuration relative to each other, with IUPAC designation (1R,2R)-2-methylcyclopentan-1-ol . This rigid stereochemical arrangement fundamentally distinguishes it from its cis isomer and other alicyclic alcohols, conferring predictable conformational behavior that is critical for stereoselective transformations and structure-activity relationship studies . The compound is a colorless liquid at ambient temperature with a boiling point of 150-151 °C at 740 mmHg and a density of 0.92 g/mL at 25 °C .

trans-2-Methylcyclopentanol (CAS 25144-04-1) Stereochemical Identity: Why Cis Isomers and Racemic Mixtures Cannot Substitute


Generic substitution with cis-2-methylcyclopentanol or mixed cis/trans formulations introduces uncontrolled stereochemical variables that directly alter reaction outcomes and product profiles. The trans configuration dictates the spatial orientation of the methyl and hydroxyl substituents, which in turn governs the compound's reactivity in elimination pathways, its physical properties, and its behavior as a chiral building block . Specifically, the dehydration of trans-2-methylcyclopentanol on boron phosphate (BPO) catalysts yields product distributions that depend on the alcohol conformation, with the trans isomer exhibiting a distinct 1-methylcyclopentene to 3-methylcyclopentene ratio compared to the cis isomer under identical conditions [1]. Procurement of the stereochemically defined trans isomer is therefore mandatory for applications requiring predictable stereochemical outcomes in E2 eliminations, chiral pool synthesis, and any workflow where conformational rigidity influences downstream transformations.

trans-2-Methylcyclopentanol (CAS 25144-04-1): Quantified Differentiation Evidence Against Comparators


trans-2-Methylcyclopentanol (CAS 25144-04-1) Dehydration Selectivity on BPO Catalysts vs. Cis Isomer

The dehydration of trans-2-methylcyclopentanol on BPO catalysts (P/B ratio from 0.6 to 1.4) yields only 1-methylcyclopentene and 3-methylcyclopentene, with the relative amounts of these two products depending on the alcohol conformation [1]. Under identical catalytic conditions, the trans isomer produces a product distribution distinct from that obtained from cis-2-methylcyclopentanol, reflecting the stereochemical constraints on the E2 anti-elimination and E1 carbocation pathways [1]. This conformation-dependent product profile enables predictable access to specific methylcyclopentene regioisomers based on starting material stereochemistry.

Catalysis Dehydration Selectivity Stereochemical Control

trans-2-Methylcyclopentanol (CAS 25144-04-1) Physical Property Differentiation vs. Cis Isomer

trans-2-Methylcyclopentanol exhibits a boiling point of 150-151 °C at 740 mmHg and a density of 0.92 g/mL at 25 °C [1]. In contrast, cis-2-methylcyclopentanol (CAS 24070-77-7, when isolated as pure cis) demonstrates a reported boiling point of approximately 146.9 °C at 760 mmHg and a density of 0.947 g/cm³ . The approximately 3-4 °C difference in boiling point and the density differential of approximately 0.027 g/cm³ are directly attributable to the stereochemical arrangement of substituents on the cyclopentane ring, which influences intermolecular interactions and packing efficiency [2].

Physical Chemistry Thermodynamics Process Engineering

trans-2-Methylcyclopentanol (CAS 25144-04-1) SN1-Type Fluorination Stereochemical Outcome with Aminosulfur Trifluorides

In a comparative study examining the reaction of aminosulfur trifluorides with cyclic secondary alcohols, both trans-2-methylcyclopentanol and cis-2-methylcyclopentanol were evaluated [1]. The trans isomer, when subjected to fluorination conditions, underwent reaction that gave primarily inversion of configuration via an SN1-like pathway [1]. While both stereoisomers exhibited predominantly inversion, the study explicitly included both cis and trans-2-methylcyclopentanol as comparators to establish the generality of the inversion pathway across the stereoisomeric pair [1]. This data confirms that the trans isomer behaves consistently with mechanistic expectations for this class of fluorinating agents, providing a predictable stereochemical outcome for synthetic planning.

Organofluorine Chemistry Stereoselective Synthesis Reaction Mechanism

trans-2-Methylcyclopentanol (CAS 25144-04-1) Chiral Building Block Utility vs. Achiral Cyclopentanol Analogs

trans-2-Methylcyclopentanol contains two defined chiral centers at the carbon atoms bearing the hydroxyl (-OH) and methyl (-CH3) groups, conferring chirality that is absent in achiral cyclopentanol analogs such as cyclopentanol itself . The trans configuration establishes a rigid cyclopentane framework with predictable stereochemical relationships, making the compound a defined stereochemical building block for the synthesis of chiral compounds and complex natural products . In contrast, achiral cyclopentanol lacks the stereochemical definition required for asymmetric synthesis applications. The compound is of particular interest in stereoselective synthesis and structure-activity relationship (SAR) studies where stereochemical identity influences biological or catalytic outcomes .

Chiral Synthesis Asymmetric Catalysis SAR Studies

trans-2-Methylcyclopentanol (CAS 25144-04-1) Natural Occurrence and Fragrance Profile vs. Synthetic Alternatives

trans-2-Methylcyclopentanol has been identified as a natural constituent of Gynandropsis gynandra oil [1]. The compound is described as possessing a fruity odor and is utilized as a biochemical intermediate in the production of fragrances and flavors [1]. The trans isomer's specific stereochemistry and the resulting cyclopentanol framework contribute to olfactory properties that differ from those of the cis isomer or other alicyclic alcohols . While quantitative odor threshold or sensory panel data directly comparing trans vs. cis isomers is not available in the accessible literature, the documented natural occurrence and established fragrance application support its differentiated utility in fragrance and flavor formulations.

Natural Product Chemistry Fragrance Industry Flavor Chemistry

trans-2-Methylcyclopentanol (CAS 25144-04-1) Stereochemical Purity and Quality Specifications for Research Procurement

Commercially available trans-2-methylcyclopentanol (CAS 25144-04-1) is supplied with defined purity specifications, typically ≥95% or 97% assay . The compound is characterized by refractive index n20/D 1.45 (lit.), flash point 47 °C (closed cup), and a LogP value of 1.16730 . These analytical specifications provide verifiable quality benchmarks for procurement and ensure batch-to-batch consistency in research applications. In contrast, mixed cis/trans formulations of 2-methylcyclopentanol (CAS 24070-77-7) lack defined stereoisomeric ratio specifications, introducing variability that compromises reproducibility in stereochemistry-sensitive workflows .

Quality Control Analytical Chemistry Procurement Specifications

trans-2-Methylcyclopentanol (CAS 25144-04-1) Evidence-Based Procurement Scenarios: Where Stereochemical Definition Delivers Measurable Advantage


Catalytic Dehydration for Regioselective Methylcyclopentene Synthesis

Research groups investigating catalytic dehydration on boron phosphate (BPO) catalysts should procure trans-2-methylcyclopentanol to access the specific 1-methylcyclopentene to 3-methylcyclopentene product ratio characteristic of the trans conformation [1]. As demonstrated by Moffat et al., the product distribution is alcohol conformation-dependent, meaning substitution with the cis isomer will yield a different regioisomer ratio under identical catalyst conditions [1]. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 1.

Stereoselective Synthesis of Chiral Cyclopentane-Derived Intermediates

Medicinal chemistry and natural product synthesis programs requiring chiral cyclopentane scaffolds should procure trans-2-methylcyclopentanol as a defined stereochemical building block [1]. The compound's two chiral centers and rigid trans configuration enable predictable stereochemical outcomes in downstream transformations, including SN2-type inversions to access cis-configured derivatives via tosylate intermediates . This application derives directly from the class-level inference evidence in Section 3, Evidence Item 4.

Organofluorine Chemistry: Aminosulfur Trifluoride Fluorination Studies

Investigators conducting mechanistic studies or synthetic applications of aminosulfur trifluoride-mediated fluorinations should procure trans-2-methylcyclopentanol as a validated substrate for the SN1-like inversion pathway [1]. The compound has been explicitly studied alongside its cis counterpart, establishing the stereochemical outcome predictability required for fluorinated cyclopentane synthesis [1]. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 3.

Analytical Method Development and Quality Control of Stereoisomeric Mixtures

Analytical laboratories developing GC, HPLC, or NMR methods for distinguishing cis/trans-2-methylcyclopentanol mixtures require authentic trans-2-methylcyclopentanol as a reference standard [1]. The compound's distinct boiling point (150-151 °C), density (0.92 g/mL), and refractive index (n20/D 1.45) serve as verification benchmarks for method calibration and peak assignment . This application is supported by the cross-study comparable physical property evidence in Section 3, Evidence Item 2.

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